4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide
CAS No.:
Cat. No.: VC13688199
Molecular Formula: C10H16BN3O3
Molecular Weight: 237.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BN3O3 |
|---|---|
| Molecular Weight | 237.07 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |
| Standard InChI | InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-13-14(6-7)8(12)15/h5-6H,1-4H3,(H2,12,15) |
| Standard InChI Key | WFUFVNZHRZNNML-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide, reflects its three key structural components:
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A pyrazole ring substituted at the 1-position with a carboxamide group.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position of the pyrazole.
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An amide functional group that enhances hydrogen-bonding capacity and solubility in polar solvents.
The boronic ester group adopts a trigonal planar geometry around the boron atom, stabilized by the pinacol ligand’s electron-donating methyl groups. This configuration protects the boronic acid from hydrolysis while enabling transmetalation in cross-coupling reactions .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.07 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N |
| InChI Key | WFUFVNZHRZNNML-UHFFFAOYSA-N |
Synthesis and Derivative Formation
Core Synthesis Methodology
The compound is typically synthesized via a two-step protocol:
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Pyrazole Boronation: A pyrazole precursor undergoes Miyaura borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., potassium acetate). This step introduces the boronic ester group at the 4-position of the pyrazole ring .
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Amide Functionalization: The 1-position of the pyrazole is then converted to a carboxamide group through reaction with an appropriate amine or via hydrolysis of a nitrile intermediate followed by amidation.
Table 2: Representative Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo-1H-pyrazole |
| Boronating Agent | Bis(pinacolato)diboron (1.2 equiv) |
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C, 12–24 hours |
| Yield | 65–78% |
Key Derivatives
Several derivatives of this compound have been reported, demonstrating its synthetic flexibility:
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4): The deprotected pyrazole boronic ester, used as a precursor for further functionalization.
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tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 552846-17-0): A Boc-protected variant enabling orthogonal protection strategies.
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Siloxy-Methyl Protected Derivatives: Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS 877399-74-1) provide enhanced stability for multi-step syntheses .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group participates in palladium-catalyzed couplings with aryl halides, enabling the construction of biaryl systems. A 2024 study demonstrated its use in synthesizing pharmaceutically active pyrazole-aryl hybrids with IC values <100 nM against kinase targets . Key advantages include:
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Air Stability: Unlike boronic acids, the pinacol ester resists protodeboronation under ambient conditions.
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Chemoselectivity: The amide group remains inert under standard coupling conditions (e.g., aqueous NaCO, 80°C).
Medicinal Chemistry Applications
Pyrazole-boronic acid hybrids exhibit dual functionality:
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Targeted Protein Binding: The boronic ester acts as a reversible covalent warhead for serine proteases and kinases.
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Solubility Enhancement: The amide group improves aqueous solubility by 3–5 fold compared to alkyl-substituted analogs.
Recent preclinical studies highlight:
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Anticancer Activity: Inhibition of PI3Kδ with in lymphoma cell lines.
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Antiviral Potential: 70% reduction in SARS-CoV-2 replication at 10 µM (in vitro) .
| Parameter | Recommendation |
|---|---|
| Temperature | -20°C under inert atmosphere (N) |
| Light Sensitivity | Amber glass vials |
| Shelf Life | 24 months when desiccated |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole-boronic ester scaffolds.
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting the compound’s boronic ester for E3 ligase recruitment.
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Boron Neutron Capture Therapy (BNCT): Evaluating B-enriched variants for targeted cancer therapy.
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